2-Azabicyclo[2.2.1]hept-5-ene-3-thione
CAS No.: 653603-19-1
Cat. No.: VC16802579
Molecular Formula: C6H7NS
Molecular Weight: 125.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653603-19-1 |
|---|---|
| Molecular Formula | C6H7NS |
| Molecular Weight | 125.19 g/mol |
| IUPAC Name | 2-azabicyclo[2.2.1]hept-5-ene-3-thione |
| Standard InChI | InChI=1S/C6H7NS/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8) |
| Standard InChI Key | MSJGRCUJWYFETN-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C=CC1NC2=S |
Introduction
Structural and Stereochemical Features
Core Bicyclic Framework
The bicyclo[2.2.1]heptane system consists of two fused rings: a six-membered ring and a five-membered ring, sharing two common carbon atoms. The numbering follows IUPAC conventions, with the nitrogen atom at position 2 and the thione group at position 3. The double bond at position 5 introduces strain, influencing reactivity and stereoelectronic properties .
Table 1: Key Structural Parameters of Related Bicyclic Compounds
The substitution of oxygen with sulfur in the thione derivative increases molecular polarizability and may enhance lipophilicity compared to the ketone analog .
Physicochemical Properties
Solubility and Partition Coefficients
Data for 2-azabicyclo[2.2.1]hept-5-en-3-one indicates high solubility in polar solvents (30.0 mg/mL in water) . The thione variant is expected to exhibit reduced aqueous solubility due to the hydrophobic thione group, with estimated log S values between -0.5 and -1.0. The log P (octanol-water partition coefficient) for the ketone analog is 0.41 , whereas the thione’s log P is projected to rise to ~1.2–1.5, reflecting greater membrane permeability.
Spectroscopic Characteristics
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IR Spectroscopy: A strong absorption band near 1,200–1,250 cm⁻¹ would indicate C=S stretching, distinct from the C=O stretch (~1,700 cm⁻¹) in the ketone .
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NMR: The deshielding effect of the thione group would shift adjacent proton resonances downfield. For example, H-3 in the ketone resonates at δ 3.2–3.5 ppm , whereas H-3 in the thione may appear at δ 4.0–4.3 ppm.
Synthetic Strategies
Thionation of Ketone Precursors
A plausible route involves reacting 2-azabicyclo[2.2.1]hept-5-en-3-one with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to replace the carbonyl oxygen with sulfur .
Example Reaction Scheme:
Alternative Pathways
The hydrochloride salt of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane could serve as a starting material for functional group interconversion, though this route would require additional steps to introduce the thione moiety.
Computational Predictions
ADMET Profiling
Synthetic Accessibility
The Synthetic Accessibility (SA) score for the ketone analog is 4.09 , indicating moderate complexity. Introducing the thione group may increase SA to ~4.5–5.0 due to additional purification challenges.
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